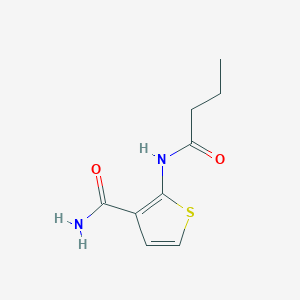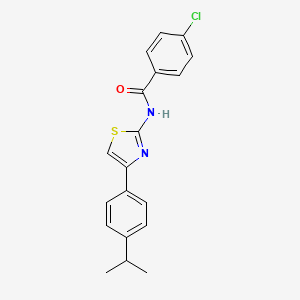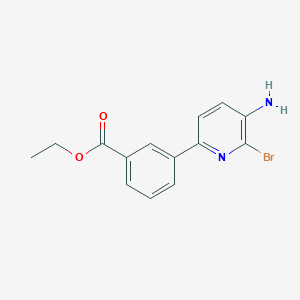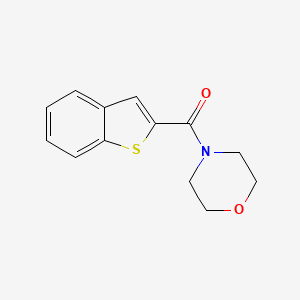
(4-(Ethylthio)phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Ethylthio)phenyl)methanamine, also known as 4-ET, is a chemical compound that belongs to the class of phenylalkylamines. It has been used in scientific research for its potential as a therapeutic agent in various diseases such as depression, anxiety, and schizophrenia. The compound has also been studied for its effects on neurotransmitter systems in the brain.
Applications De Recherche Scientifique
Catalysis and Chemical Reactions
- (4-(Ethylthio)phenyl)methanamine derivatives have been used in various catalytic processes. For example, derivatives like (4-Phenylquinazolin-2-yl)methanamine were synthesized and used in efficient transfer hydrogenation reactions with quinazoline-based ruthenium complexes. These catalysts demonstrated high conversions and turnover frequency values in hydrogenation of acetophenone derivatives (Karabuğa et al., 2015).
Chemical Synthesis and Characterization
- The compound has been utilized in the synthesis of various chemical structures. For instance, 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives underwent C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles, which were characterized in solid state (Roffe et al., 2016).
Pharmaceutical and Medicinal Chemistry
- Variants of this compound have been synthesized and evaluated for their potential in medicinal chemistry. For example, derivatives like N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine have been studied for their structure using spectroscopy and elemental analysis (Younas et al., 2014).
Development of Photocytotoxic Agents
- Certain derivatives of this compound have been explored for their use in developing photocytotoxic agents. For instance, Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives showed photocytotoxic properties in red light, indicating potential applications in photodynamic therapy (Basu et al., 2014).
Antiosteoclast Activity and Bone Health
- Research into boronate derivatives of this compound has revealed potential applications in bone health. Compounds like di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates showed moderate to high antiosteoclast activity (Reddy et al., 2012).
Agricultural Applications
- Spiroxamine, a derivative of this compound, is a broad-spectrum fungicide used in agriculture. Studies have focused on its hydrolysis, extraction from soils, and understanding its behavior in different environmental conditions (Rosales-Conrado, 2009).
Safety and Hazards
Orientations Futures
While specific future directions for “(4-(Ethylthio)phenyl)methanamine” are not available, advancements in the field of organic chemistry and medicinal chemistry continue to explore the potential of similar compounds. For instance, programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD are being used to produce impressive simulation visualizations . This enhances our understanding of stereochemistry, isomerism, hybridization, and orbitals, and could potentially guide future research directions for compounds like “this compound”.
Propriétés
IUPAC Name |
(4-ethylsulfanylphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUPKYLDQOUBFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-chloro-N-cyano-4-fluoro-N-[3-(propane-2-sulfonyl)propyl]aniline](/img/structure/B2771921.png)
![N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-5-oxo(1,6-dihydropyridino[1,2-a]py ridino[2,3-d]pyrimidin-3-yl)}carboxamide](/img/structure/B2771922.png)

![ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate](/img/structure/B2771924.png)



![2-hydroxy-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2771930.png)


![[(1R,2R,4S,5S)-4-Amino-2-bicyclo[3.1.0]hexanyl]methanol;hydrochloride](/img/structure/B2771937.png)
![1-[(4-chlorophenyl)methoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2771938.png)
![6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride](/img/structure/B2771942.png)
![N-[4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2771944.png)
